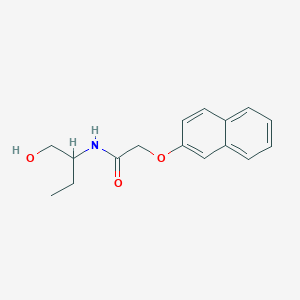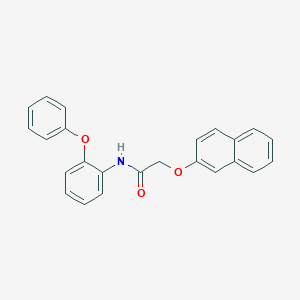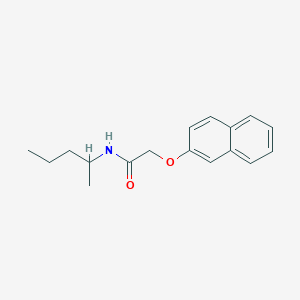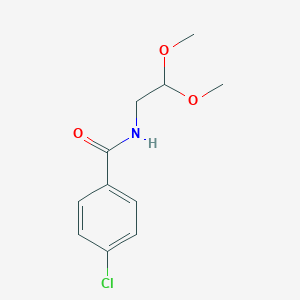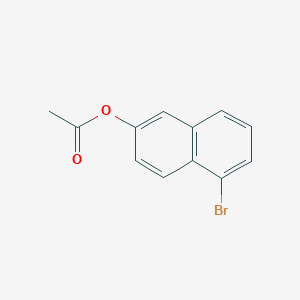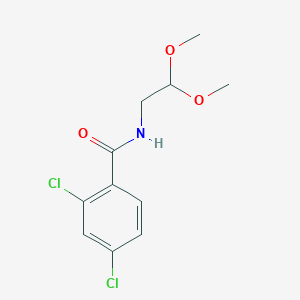
3,5-Dimethylcyclohexyl 2,6-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethylcyclohexyl 2,6-dimethoxybenzoate, also known as URB597, is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds that regulate various physiological processes in the body, including pain, mood, appetite, and sleep. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, which can have therapeutic effects.
Mecanismo De Acción
3,5-Dimethylcyclohexyl 2,6-dimethoxybenzoate works by inhibiting FAAH, which is an enzyme that breaks down endocannabinoids. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the body and regulate various physiological processes. By inhibiting FAAH, 3,5-Dimethylcyclohexyl 2,6-dimethoxybenzoate increases the levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce therapeutic effects.
Biochemical and Physiological Effects:
3,5-Dimethylcyclohexyl 2,6-dimethoxybenzoate has been shown to increase the levels of endocannabinoids in the body, which can have various biochemical and physiological effects. Endocannabinoids have been implicated in the regulation of pain, mood, appetite, and sleep, and 3,5-Dimethylcyclohexyl 2,6-dimethoxybenzoate has been investigated for its potential to modulate these processes. In preclinical studies, 3,5-Dimethylcyclohexyl 2,6-dimethoxybenzoate has been shown to reduce pain sensitivity, decrease anxiety-like behavior, and improve depressive-like behavior. It has also been shown to have anti-inflammatory effects and to protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-Dimethylcyclohexyl 2,6-dimethoxybenzoate has several advantages for lab experiments, including its potency, selectivity, and specificity for FAAH inhibition. It has been extensively studied in preclinical models and has shown promising results in various therapeutic applications. However, there are also some limitations to its use in lab experiments, including its relatively short half-life and the need for careful dosing to avoid potential side effects.
Direcciones Futuras
There are several future directions for research on 3,5-Dimethylcyclohexyl 2,6-dimethoxybenzoate, including its potential as a therapeutic agent for various conditions, its mechanism of action, and its pharmacokinetics. Further studies are needed to investigate the optimal dosing and administration of 3,5-Dimethylcyclohexyl 2,6-dimethoxybenzoate, as well as its long-term safety and efficacy in clinical settings. Additionally, 3,5-Dimethylcyclohexyl 2,6-dimethoxybenzoate could be used as a tool to investigate the role of endocannabinoids in various physiological processes and to develop new therapies that target the endocannabinoid system.
Métodos De Síntesis
3,5-Dimethylcyclohexyl 2,6-dimethoxybenzoate can be synthesized using a multi-step process that involves the reaction of 3,5-dimethylcyclohexanol with 2,6-dimethoxybenzoyl chloride in the presence of a base, followed by purification and isolation of the product. The synthesis method has been optimized to increase the yield and purity of 3,5-Dimethylcyclohexyl 2,6-dimethoxybenzoate, and various modifications have been made to the reaction conditions to improve its efficiency.
Aplicaciones Científicas De Investigación
3,5-Dimethylcyclohexyl 2,6-dimethoxybenzoate has been extensively studied in preclinical and clinical settings for its potential therapeutic effects. It has been shown to have analgesic, anxiolytic, antidepressant, and anti-inflammatory properties, and it has been investigated as a potential treatment for various conditions, including chronic pain, anxiety disorders, depression, and neurodegenerative diseases.
Propiedades
Fórmula molecular |
C17H24O4 |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
(3,5-dimethylcyclohexyl) 2,6-dimethoxybenzoate |
InChI |
InChI=1S/C17H24O4/c1-11-8-12(2)10-13(9-11)21-17(18)16-14(19-3)6-5-7-15(16)20-4/h5-7,11-13H,8-10H2,1-4H3 |
Clave InChI |
XXFPTSPXHSBOAV-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C1)OC(=O)C2=C(C=CC=C2OC)OC)C |
SMILES canónico |
CC1CC(CC(C1)OC(=O)C2=C(C=CC=C2OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



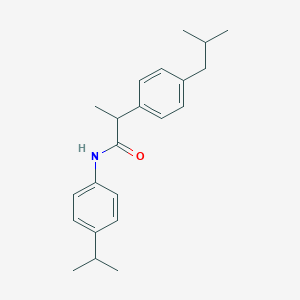
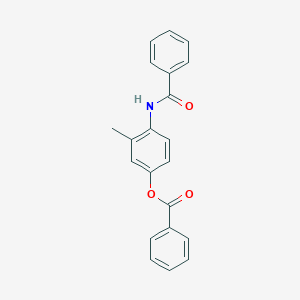

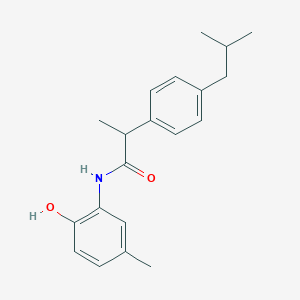
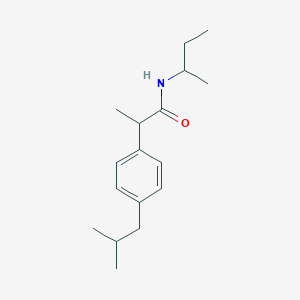
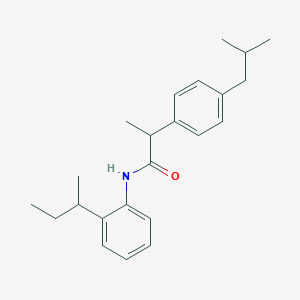
![2-Methyl-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B290814.png)
